Product packaging for 3-Cyano-2-ethoxy-6-methylpyridine(Cat. No.:)

3-Cyano-2-ethoxy-6-methylpyridine

Cat. No.: B15369848
M. Wt: 162.19 g/mol
InChI Key: DEIPEASEZNGTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Substituted Pyridine (B92270) Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of various substituents onto the pyridine ring gives rise to a diverse class of molecules known as substituted pyridines, each with unique chemical and physical properties. manipal.eduresearchgate.net The electronic nature of the pyridine ring is significantly influenced by these substituents; for instance, electron-withdrawing groups like the cyano (-CN) group and electron-donating groups like the ethoxy (-OC2H5) and methyl (-CH3) groups in 3-Cyano-2-ethoxy-6-methylpyridine create a specific electronic environment that dictates its reactivity. researchgate.net

This particular compound belongs to the subclass of 2-alkoxy-3-cyanopyridines. This structural motif is a recognized pharmacophore, meaning it is a key molecular feature responsible for a substance's pharmacological activity. molbase.comresearchgate.net The 2-alkoxy group is often introduced by the O-alkylation of the corresponding 2-pyridone tautomer, which exists in equilibrium with the 2-hydroxypyridine form. nih.govnih.gov This conversion from the pyridone to the alkoxy form can be crucial as it imparts aromaticity and alters the molecule's ability to participate in hydrogen bonding, thereby influencing its biological interactions. nih.govrsc.org

Overview of Academic Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the academic research trajectories for the broader class of 2-alkoxy-3-cyanopyridines are well-established. These compounds are primarily investigated for their potential applications in medicinal chemistry due to their diverse biological activities. molbase.comresearchgate.net

Studies on analogous compounds have revealed a range of pharmacological effects, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. molbase.comorganic-chemistry.org Consequently, a significant portion of research in this area involves the synthesis of libraries of related derivatives and their subsequent screening for various biological targets. The structural modifications often involve varying the alkyl group of the alkoxy chain and introducing different substituents on the pyridine ring to establish structure-activity relationships (SAR). molbase.com Another key research trajectory is the use of these compounds as versatile intermediates in the synthesis of more complex heterocyclic systems, such as fused ring structures like pyrido[2,3-d]pyrimidines, which are also of significant interest in drug discovery. stackexchange.com

Foundational Methodological Approaches in Chemical Investigation

The investigation of this compound and related compounds relies on a standard set of modern chemical and analytical techniques.

Synthesis: The most probable synthetic route to this compound involves the O-ethylation of its precursor, 3-cyano-6-methyl-2-pyridone (also known as 3-cyano-2-hydroxy-6-methylpyridine). This reaction is typically achieved by treating the pyridone with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. nih.govnih.gov The regioselectivity of this reaction (N-alkylation versus O-alkylation) is a common point of investigation and can be influenced by factors like the choice of solvent, base, and electrophile. wikipedia.org

Spectroscopic Characterization: Following synthesis, the compound's structure is unequivocally confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be used to identify the chemical environment of the protons in the molecule, showing characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the aromatic proton on the pyridine ring. ¹³C NMR would provide information on the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the presence of key functional groups. A strong absorption band around 2220-2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The absence of a broad O-H or N-H stretch and a C=O stretch (which would be present in the pyridone precursor) and the presence of C-O stretching bands would confirm the formation of the ethoxy ether linkage.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further corroborating the proposed structure.

Crystallographic Analysis: In cases where a single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This level of detail is invaluable for understanding the molecule's conformation and packing in the solid state.

The following tables represent typical data that would be expected from the analysis of a compound like this compound, based on data from structurally similar molecules.

Table 1: Representative Spectroscopic Data

Technique Expected Observations
¹H NMR Signals corresponding to ethoxy protons (triplet and quartet), a methyl singlet, and a pyridine ring proton.
¹³C NMR Resonances for the pyridine ring carbons, the cyano carbon, the methyl carbon, and the ethoxy carbons.
IR (cm⁻¹) Characteristic C≡N stretch (approx. 2225 cm⁻¹), C-O stretches, C-H stretches, and aromatic ring vibrations.

| Mass Spec. | Molecular ion peak corresponding to the exact mass of C9H10N2O. |

Table 2: Representative Crystallographic Data

Parameter Typical Value Range
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Density (calculated) 1.2-1.4 g/cm³

| Key Bond Lengths | C-C, C-N, C≡N, C-O bond distances consistent with standard values. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B15369848 3-Cyano-2-ethoxy-6-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-ethoxy-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-3-12-9-8(6-10)5-4-7(2)11-9/h4-5H,3H2,1-2H3

InChI Key

DEIPEASEZNGTSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Cyano 2 Ethoxy 6 Methylpyridine and Its Precursors

Conventional Synthetic Routes to 3-Cyano-2-ethoxy-6-methylpyridine

Conventional syntheses typically involve the construction and subsequent modification of the pyridine (B92270) ring through established, multi-step processes.

Direct Alkylation/Ethoxylation Strategies on Pyridone or Thione Precursors

A primary route to this compound involves the direct ethoxylation of a corresponding pyridone or pyridinethione precursor. The synthesis of the precursor, 3-cyano-6-methyl-2(1H)-pyridinone, is a critical first step. This can be achieved through a condensation reaction. For instance, a mixture of 4-methoxy-3-buten-2-one (B155257) and cyanoacetamide, when refluxed in the presence of a piperidine (B6355638)/acetic acid catalyst, yields 3-cyano-6-methyl-2-pyridone. prepchem.com Similarly, N-substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones can be synthesized through a three-component condensation involving ethyl acetoacetate (B1235776), ethyl cyanoacetate (B8463686), and various amines. bibliomed.org One specific example is the synthesis of 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone, which is an isomer of the target molecule's precursor. bibliomed.org

Once the 3-cyano-6-methyl-2(1H)-pyridinone is obtained, the ethoxy group can be introduced via O-alkylation. This is typically achieved by treating the pyridone with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like silver carbonate or sodium hydride. The base deprotonates the pyridone nitrogen or the hydroxyl group of its tautomeric form (2-hydroxy-6-methyl-3-cyanopyridine), and the resulting anion then acts as a nucleophile, attacking the ethylating agent to form the desired 2-ethoxy product.

Alternatively, a thione precursor, 3-cyanopyridine-2(1H)-thione, can be utilized. These thiones can be synthesized through methods like the condensation of chalcones with cyanothioacetamide. researchgate.net The thione is then converted to a more reactive S-alkylated intermediate (a thioether) using an alkylating agent. This intermediate is a good leaving group, which can then be displaced by an ethoxide anion to yield this compound. Another approach involves the intramolecular Thorpe-Ziegler cyclization of intermediates derived from 3-cyanopyridine-2(1H)-thiones to form condensed heterocycles. researchgate.net

Nucleophilic Displacement Reactions for Ethoxy Group Incorporation

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for incorporating the ethoxy group. This method relies on a precursor where the 2-position of the pyridine ring is substituted with a good leaving group, typically a halogen like chlorine. The required precursor, 2-chloro-3-cyano-6-methylpyridine, is commercially available. fishersci.co.uk

The reaction involves treating 2-chloro-3-cyano-6-methylpyridine with sodium ethoxide in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). The ethoxide ion acts as a nucleophile, attacking the carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing cyano group at the 3-position and the ring nitrogen. This leads to the displacement of the chloride ion and the formation of this compound. Such reactions are common for halo-pyridines, where the presence of electron-withdrawing groups facilitates the substitution. doubtnut.com The synthesis of the 2-chloro-6-methylpyridine (B94459) precursor itself can be accomplished from 2,6-lutidine. orgsyn.org

Cyclocondensation Approaches for the Pyridine Core Assembly

The pyridine core of this compound can be assembled directly through cyclocondensation reactions, which involve the formation of the ring from acyclic precursors in a single synthetic operation. These methods are often multicomponent reactions, valued for their efficiency.

One such approach is the Guareschi-Thorpe reaction, which can be adapted for this synthesis. An advanced version of this reaction involves the three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl compound (like acetylacetone (B45752) to provide the 4- and 6-methyl groups), and an ammonium (B1175870) source in an aqueous medium to produce hydroxy-cyanopyridines. nih.gov To obtain the target ethoxy derivative directly, the reaction could be modified to use a precursor that already contains the ethoxy group, or the resulting pyridone could be alkylated as described previously. For example, the reaction of cyanoacetamide derivatives with acetylacetone in the presence of potassium hydroxide (B78521) and ethanol yields 3-cyano-2-pyridone structures. mdpi.com

Another powerful method is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a strong base to form an enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgsynarchive.com While typically used for carbocyclic rings, variations of this cyclization are employed in heterocycle synthesis. For instance, intramolecular Thorpe-Ziegler cyclization of intermediates derived from 3-cyanopyridine-2(1H)-thiones can yield fused thieno[2,3-b]pyridine (B153569) systems. researchgate.net A tailored approach would involve designing a dinitrile precursor that, upon cyclization, would form the desired substituted pyridine ring.

Advanced Synthetic Methodologies for Related 2-Alkoxy-3-cyanopyridines

More sophisticated methods have been developed for the synthesis of 2-alkoxy-3-cyanopyridines, offering advantages such as improved efficiency, milder reaction conditions, and the ability to construct complex molecules in fewer steps.

One-Pot Multicomponent Cyclizations (e.g., Bohlmann-Rahtz Modifications)

The Bohlmann-Rahtz pyridine synthesis is a powerful two-step method for generating substituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine. wikipedia.org The versatility of this reaction has been significantly enhanced through modifications that allow it to be performed as a one-pot process under milder conditions. organic-chemistry.org

These modifications often involve the use of acid catalysts like acetic acid or Amberlyst 15 ion-exchange resin, which can lower the high temperatures traditionally required for the final cyclodehydration step. wikipedia.org This makes the Bohlmann-Rahtz synthesis more amenable to a wider range of substrates, including those that may be sensitive to heat. For the synthesis of 2-alkoxy-3-cyanopyridines, this would involve selecting appropriate enamine and ethynylketone precursors that bear the necessary functional groups to yield the desired substitution pattern on the final pyridine ring. The ability to generate the enamine in situ further streamlines the process, making it a highly efficient advanced methodology. wikipedia.org

Catalyst/Conditions Description Advantages
High Temperature (120–160°C)Traditional two-step method requiring isolation of the aminodiene intermediate. organic-chemistry.orgVersatile for 2,3,6-trisubstituted pyridines.
Acetic Acid / Amberlyst 15One-pot reaction at a lower temperature (e.g., 50°C). researchgate.netMilder conditions, no isolation of intermediate needed.
ZnBr₂, Yb(OTf)₃Lewis acid catalysis to lower the cyclization temperature. wikipedia.orgImproved efficiency and applicable to acid-sensitive substrates.
Microwave IrradiationAccelerates the reaction, reducing reaction times significantly. wikipedia.orgFaster reaction, often higher yields.

Photochemical Synthesis and Transformations of 2-Alkoxy-3-cyanopyridines

Photochemistry offers unique pathways for the synthesis and transformation of heterocyclic compounds, including 2-alkoxy-3-cyanopyridines. These methods utilize light to induce reactions that are often difficult or impossible to achieve through thermal means.

Research has shown that 2-alkoxy-3-cyanopyridines can undergo novel photochemical reactions. For example, the photochemical cycloaddition of 2-alkoxy-3-cyano-4,6-dimethylpyridine with methacrylonitrile (B127562) results in the formation of a bicyclic azetine. researchgate.net Additionally, irradiation of 2-alkoxy-3-cyanopyridines can lead to a novel photodimerization process that involves an unexpected rearrangement. These light-induced transformations highlight the potential of photochemical methods to create complex molecular architectures from relatively simple pyridine precursors. While not a direct synthesis of the pyridine ring itself, these transformations represent an advanced methodology for functionalizing pre-existing 2-alkoxy-3-cyanopyridine scaffolds. nih.govrsc.orgresearchgate.net

Regioselective Photocycloaddition Reactions with Unsaturated Systems

Photochemical reactions provide a powerful tool for the construction of complex molecular architectures. In the realm of pyridine synthesis, regioselective photocycloaddition reactions with unsaturated systems have been explored to create substituted pyridines. A notable example involves the irradiation of a benzene (B151609) solution of 3-cyano-2,6-dimethoxypyridine in the presence of ethyl vinyl ether (EVE), which results in a 1:1 photoadduct. This reaction proceeds via a cycloaddition between the C3-C4 position of the pyridine ring and the alkene. orgsyn.org The structure of the resulting 3-cyano-5-ethoxy-2,8-dimethoxy-4,5-dihydroazocine was confirmed by X-ray single-crystal analysis. orgsyn.org

Conversely, when 3-cyano-2,6-dimethoxy-4-methylpyridine undergoes photocycloaddition with EVE, the reaction occurs at the C2-C3 position of the pyridine ring. orgsyn.org This difference in regioselectivity is attributed to steric effects. orgsyn.org While not a direct synthesis of this compound, these examples demonstrate the potential of photocycloaddition to build the core structure with the desired cyano and alkoxy groups. Further research into similar reactions with appropriately substituted vinyl ethers could lead to the target molecule.

A distinct approach to achieving stereocontrol in photochemical [2+2] cycloadditions of acyclic 2-vinylpyridines involves a combination of a chiral Brønsted acid and an energy transfer photocatalyst. nih.govacs.org This method has been shown to produce cyclobutane (B1203170) products with high levels of diastereo- and enantioselectivity. nih.govacs.org

ReactantsConditionsProductRegioselectivityRef
3-Cyano-2,6-dimethoxypyridine, Ethyl Vinyl Ether (EVE)Irradiation in benzene solution3-Cyano-5-ethoxy-2,8-dimethoxy-4,5-dihydroazocineC3-C4 cycloaddition orgsyn.org
3-Cyano-2,6-dimethoxy-4-methylpyridine, EVEIrradiation in benzene solutionCycloadduct at C2-C3 positionC2-C3 cycloaddition orgsyn.org
(E)-Vinylpyridine, N-vinylacetamideVisible light, Ir(III) photocatalyst, chiral Brønsted acidEnantioenriched cyclobutaneHigh nih.govacs.org
Mechanistic Elucidation of Photochemical Pathways

The mechanisms of photochemical reactions involving pyridines are complex and have been the subject of detailed study. A novel photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds harnesses the reactivity of pyridinyl radicals. google.com These radicals are generated upon single-electron transfer (SET) reduction of pyridinium (B92312) ions under acidic conditions. google.com This process enables a distinct positional selectivity for pyridine functionalization that diverges from classical Minisci chemistry. google.com

The mechanism involves the formation of an electron donor-acceptor (EDA) complex. Visible-light excitation of this complex can lead to the generation of radical species that react with the pyridine substrate. orgsyn.org The study of these photochemical pathways is crucial for developing new synthetic methods with high selectivity. For instance, in the enantioselective [2+2] photocycloaddition of acyclic vinylpyridines, mechanistic studies point to a paradigm where the organization of the pyridinium diradical and an N-vinylacetamide by a chiral Brønsted acid catalyst facilitates the stereocontrolled formation of the cyclobutane ring. nih.govacs.org This highlights the importance of substrate preorganization in achieving high levels of stereocontrol in excited-state cycloadditions. acs.org

Catalytic Approaches in Pyridine Synthesis

Catalytic methods offer an efficient and atom-economical route to pyridine derivatives. Various transition-metal-catalyzed and metal-free approaches have been developed for the synthesis of functionalized pyridines.

Transition-metal-mediated [2+2+2] cycloaddition of alkynes to nitriles is a powerful method for constructing pyridine rings. acs.org Cobalt catalysts, in particular, have been used for the cocyclization of α,ω-alkynenitriles with 2-ethynylpyridines to produce bipyridines. acs.org The regioselectivity of these reactions can be influenced by both steric and electronic factors. acs.org

Gold-catalyzed reactions have also emerged as a valuable tool in pyridine synthesis. A gold-catalyzed reaction of 2-propargyl 2H-azirine derivatives allows for the formation of polysubstituted functionalized pyridines. nih.gov This transformation represents an intramolecular transfer of an alkenyl nitrene to an alkyne and proceeds with low catalyst loading and high functional-group tolerance. nih.gov

Metal-free catalytic approaches have also been developed. A formal [3+3] cycloaddition reaction between enamines and unsaturated aldehydes or ketones, catalyzed by an organocatalyst, provides a practical route to tri- or tetrasubstituted pyridines. nih.govmdpi.com This method has been successfully applied on a large scale. nih.govmdpi.com

Catalytic SystemReactantsProduct TypeRef
Cobalt(I)α,ω-Alkynenitriles, 2-EthynylpyridinesBipyridines acs.org
Gold2-Propargyl 2H-azirine derivativesPolysubstituted pyridines nih.gov
OrganocatalystEnamines, Enals/Ynals/EnonesTri- or tetrasubstituted pyridines nih.govmdpi.com

Synthesis of Key Intermediates

The synthesis of this compound often relies on the preparation of key intermediates that can be further functionalized. These intermediates include pyridinethiones and halogenated pyridines.

Preparation of 3-Cyano-6-methylpyridine-2(1H)-thiones and their Acetyl Derivatives

3-Cyano-6-methylpyridine-2(1H)-thione is a crucial intermediate. One synthetic route to this compound involves the reaction of methyllithium (B1224462) with 3-cyano-6-methylpyridine-2(1H)-thione, followed by alkylation of the resulting 3-acetylpyridinethione. researchgate.net Alternatively, direct reaction of methyllithium with 3-cyano-6-methyl-2-(methylthio)pyridine can afford 3-acetyl-6-methyl-2-(methylthio)pyridine. researchgate.net

The synthesis of the parent 3-cyanopyridine-2(1H)-thiones can be achieved through various methods. For instance, the reaction of β–aryl-α-thiocarbamoylacrylonitriles with ethyl acetoacetate in the presence of a catalytic amount of piperidine yields 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones. researchgate.net Another approach involves the reaction of chalcones with ethyl cyanoacetate and ammonium acetate, although this method can result in lower yields. sciforum.net More recently, lipase-catalyzed synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide has been reported, with amino acids also being effective catalysts for this transformation. researchgate.netzastita-materijala.org The corresponding thione can often be prepared from the pyridone.

Acetylation, the introduction of an acetyl group, is a common chemical transformation. learncbse.in While specific details on the acetylation of 3-Cyano-6-methylpyridine-2(1H)-thione are not extensively documented in the provided results, it is a standard reaction that can typically be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine. learncbse.in

Starting MaterialsReagentsProductRef
3-Cyano-6-methylpyridine-2(1H)-thioneMethyllithium, Alkylating agent3-Acetyl-6-methyl-2-(alkylthio)pyridine researchgate.net
β–Aryl-α-thiocarbamoylacrylonitriles, Ethyl acetoacetatePiperidine4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones researchgate.net
Acetylacetone, CyanoacetamideLipase or Amino Acids4,6-Dimethyl-3-cyano-2-pyridone researchgate.netzastita-materijala.org

Generation of Halogenated Pyridine Precursors (e.g., 2,6-dichloropyridine (B45657) derivatives)

Halogenated pyridines are versatile precursors for the synthesis of more complex pyridine derivatives. 2,6-Dichloropyridine, for example, can be synthesized by the reaction of pyridine with chlorine, with 2-chloropyridine (B119429) as an intermediate. nih.gov A method for the synthesis of 2,6-dichloropyridine involves the reaction of 2-chloropyridine with chlorine under photoinitiation at high temperatures. nih.gov

For the synthesis of the target molecule, a more relevant precursor would be a 2-chloro-6-methylpyridine derivative. The synthesis of 2-chloro-6-(dichloromethyl)pyridine (B1220261) has been described, starting from 2-chloro-6-(trichloromethyl)pyridine and reducing it with iron filings in methanol (B129727) and hydrochloric acid. nih.gov 2-(Chloromethyl)-6-methylpyridine can be prepared from (6-methyl-pyridin-2-yl)-methanol using thionyl chloride. mdpi.com The synthesis of 2-cyano-6-methylpyridine has been achieved from 2-chloro-6-methylpyridine, although the yield was not specified. nih.gov Furthermore, a preparation method for 2-methyl-6-(chloromethyl) pyridine hydrochloride starts from 2-methylpyridine, which undergoes a Friedel-Crafts reaction, reduction, and subsequent chlorination. mit.edu

These halogenated precursors can then undergo nucleophilic substitution reactions. For instance, the chlorine atom at the 2-position can be displaced by an ethoxy group to introduce the desired functionality for this compound.

PrecursorSynthesis MethodKey ReagentsRef
2,6-DichloropyridineChlorination of pyridineChlorine nih.gov
2-Chloro-6-(dichloromethyl)pyridineReduction of 2-chloro-6-(trichloromethyl)pyridineIron filings, HCl nih.gov
2-(Chloromethyl)-6-methylpyridineChlorination of (6-methyl-pyridin-2-yl)-methanolThionyl chloride mdpi.com
2-Methyl-6-(chloromethyl) pyridine hydrochlorideMulti-step synthesis from 2-methylpyridineAcylation agent, reducing agent, chlorinating agent mit.edu

Reactivity and Transformational Chemistry of 3 Cyano 2 Ethoxy 6 Methylpyridine

Intramolecular Reactivity of the Pyridine (B92270) Core

The substituents on the pyridine ring offer multiple sites for chemical modification, enabling a wide range of functional group interconversions.

The reactivity of 3-Cyano-2-ethoxy-6-methylpyridine is characterized by the interplay of its three distinct functional groups. The electron-withdrawing nature of the cyano group, combined with the electron-donating ethoxy group, influences the reactivity of the pyridine ring and the substituents themselves.

Cyano Group: The cyano group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid, 3-ethoxy-6-methylpyridine-2-carboxylic acid, or an amide intermediate. uni.lu The cyano group can also be a target for nucleophilic addition.

Ethoxy Group: The 2-alkoxy substituent in pyridines is known to be susceptible to nucleophilic substitution. ekb.eg For instance, treatment with appropriate nucleophiles can lead to the displacement of the ethoxy group. Lewis acids can promote the transformation of 2-alkoxypyridines into 2-aminopyridines. ekb.eg It is also possible to convert the ethoxy group to a hydroxyl group, forming the corresponding 2-pyridone, a reaction well-documented for similar structures. researchgate.net

Methyl Group: The methyl group at the 6-position can undergo oxidation to a carboxylic acid or be halogenated under radical conditions to provide a halomethyl derivative, which can then be further functionalized.

Table 1: Potential Functional Group Interconversions

Functional GroupReagents and ConditionsProduct Type
CyanoAcid or Base, HeatCarboxylic acid or Amide
EthoxyNucleophile, Lewis AcidSubstituted 2-aminopyridine
EthoxyHydrolysis2-pyridone
MethylStrong Oxidizing AgentCarboxylic Acid
MethylN-Halosuccinimide, InitiatorHalomethylpyridine

Positional Isomerization Studies

Positional isomerization, which involves altering the substitution pattern on the pyridine ring, can significantly impact the molecule's electronic and photophysical properties. For example, studies on donor-acceptor pyridine derivatives have shown that changing the position of the nitrogen atom (ortho, meta, or para) relative to the substituents leads to shifts in absorption and fluorescence emission peaks due to changes in intramolecular conjugation. nih.gov

Intermolecular Annulation and Cyclization Reactions

The substituted pyridine core of this compound is an excellent building block for the synthesis of more complex, fused heterocyclic systems.

The presence of multiple reaction sites allows for the construction of fused ring systems through annulation and cyclization reactions, leading to the formation of indolizines and naphthyridines.

Indolizines, which are bicyclic aromatic compounds consisting of a fused pyridine and pyrrole (B145914) ring, can be synthesized from pyridine derivatives. A common method is the Tschitschibabin reaction, which involves the reaction of a pyridine with an α-halocarbonyl compound to form a pyridinium (B92312) salt, followed by cyclization.

For this compound, the nitrogen atom can act as a nucleophile to form a pyridinium ylide. This ylide can then undergo a 1,3-dipolar cycloaddition with an electron-deficient alkyne or alkene to construct the indolizine (B1195054) skeleton. ijettjournal.orgorganic-chemistry.org The resulting indolizine would be substituted with cyano and ethoxy groups, offering further opportunities for functionalization. The synthesis of 3-cyano-substituted indolizines via this pathway has been reported. ijettjournal.org

Table 2: General Methods for Indolizine Synthesis from Pyridines

Reaction TypeKey IntermediatesResulting Structure
Tschitschibabin ReactionPyridinium saltSubstituted Indolizine
1,3-Dipolar CycloadditionPyridinium ylideFunctionalized Indolizine
Radical CyclizationPyridyl radicalSubstituted Indolizine rsc.org

Construction of Fused Pyridine Heterocycles

Naphthyridine Scaffold Construction

Naphthyridines are bicyclic heterocyclic compounds containing two pyridine rings. nih.gov The synthesis of naphthyridines often involves the annulation of a second pyridine ring onto a pre-existing one. Substituted 3-cyanopyridines are valuable precursors in these syntheses.

One established route to 1,6-naphthyridin-2(1H)-ones involves starting with a pyridine-4-amine that has a cyano group at the C3 position. nih.gov This precursor can undergo condensation with a suitable partner to build the second ring. A patent describes the synthesis of a complex 1,6-naphthyridine (B1220473) derivative where a cyanophenyl group is attached to a dihydronaphthyridine core, highlighting the utility of cyano-substituted aromatics in this context. google.com Thus, this compound could be chemically modified to serve as a key intermediate for the construction of various naphthyridine scaffolds. nih.gov

Table 3: Pyridine Precursors for Naphthyridine Synthesis

Pyridine Precursor TypeReactionNaphthyridine Isomer
Substituted 4-ChloropyridineCondensation with an amine and subsequent cyclization1,6-Naphthyridin-2(1H)-one nih.gov
Pyridine-4-amine with C3-cyano groupCondensation and cyclization1,6-Naphthyridin-2(1H)-one nih.gov
2-Aminopyridine-3-carbonitrileFriedländer Annulation1,8-Naphthyridine rsc.org

Thienopyridine and Related Sulfanyl (B85325) Derivatives Synthesis

The synthesis of thienopyridines, a class of compounds with significant pharmacological interest, can be approached from this compound through multi-step sequences that typically involve the initial conversion of the ethoxy group to a more reactive sulfur-containing functionality. mdpi.com One of the most established routes to thieno[2,3-b]pyridines involves the Thorpe-Ziegler cyclization of 2-alkylthio-3-cyanopyridines. researchgate.net

A plausible synthetic pathway commencing with this compound would first involve its conversion to the corresponding 3-cyano-6-methylpyridine-2(1H)-thione. This transformation can be achieved by heating with phosphorus pentasulfide or by reaction with sodium hydrosulfide. The resulting thione exists in tautomeric equilibrium with 2-mercapto-3-cyano-6-methylpyridine. This intermediate is then alkylated with an α-halo ketone, α-halo ester, or α-halo acetonitrile (B52724) to furnish a 2-(functionalized-methylthio)-3-cyano-6-methylpyridine. Subsequent base-catalyzed intramolecular cyclization via the Thorpe-Ziegler reaction, where the methylene (B1212753) group adjacent to the sulfur attacks the cyano group, yields the 3-aminothieno[2,3-b]pyridine ring system. researchgate.netresearchgate.net

Another powerful method for the synthesis of substituted 2-aminothiophenes, which are precursors to thienopyridines, is the Gewald reaction. wikipedia.orgresearchgate.net This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. umich.eduresearchgate.net While not a direct transformation of this compound itself, the principles of the Gewald reaction are central to the synthesis of the thiophene (B33073) moiety that is fused to a pyridine ring in thienopyridines. For instance, a related pyridine derivative could be constructed to undergo an intramolecular Gewald-type cyclization.

The following table summarizes a representative synthetic route to a thieno[2,3-b]pyridine (B153569) derivative starting from a 2-mercaptopyridine, which is accessible from this compound.

StepReactant(s)Reagent(s)ProductReaction Type
12-Mercapto-3-cyano-6-methylpyridine, ChloroacetonitrileSodium methoxide (B1231860) in Methanol (B129727)3-Amino-2-cyano-6-methylthieno[2,3-b]pyridineS-alkylation and Intramolecular Cyclization

Table 1: Synthesis of a Thieno[2,3-b]pyridine Derivative. nih.gov

Furthermore, sulfanyl derivatives of the pyridine core, such as 2-(organosulfonyl)thieno[2,3-b]pyridines, can be prepared by the reaction of 3-cyanopyridine-2(1H)-thiones with chloromethyl organyl sulfones in the presence of a base like potassium carbonate. researchgate.net This highlights the versatility of the pyridine-thione intermediate in accessing a range of sulfanyl derivatives.

Assembly of Complex Bipyridyl and Polycyclic Architectures

The construction of bipyridyl and more intricate polycyclic systems from this compound often necessitates the conversion of the ethoxy group into a functionality amenable to cross-coupling reactions. The Ullmann reaction and palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi reactions are standard methodologies for the formation of carbon-carbon bonds between aromatic rings. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.org

For instance, the 2-ethoxy group can be hydrolyzed to the corresponding 2-pyridone, which can then be converted to a 2-halopyridine (e.g., 2-chloro- or 2-bromopyridine) using reagents like phosphorus oxychloride or phosphorus pentabromide. This 2-halo-3-cyano-6-methylpyridine is now a suitable substrate for various cross-coupling reactions. In an Ullmann-type homocoupling, treatment with copper powder at elevated temperatures can yield a symmetrical 2,2'-bipyridine. wikipedia.orgorgsyn.org More modern approaches utilize palladium or nickel catalysts, which often proceed under milder conditions and with a broader substrate scope. nih.govresearchgate.net

A modified Negishi cross-coupling, for example, can be employed for the synthesis of substituted 2,2'-bipyridines from 2-chloro- or 2-bromopyridines using a palladium catalyst. organic-chemistry.org Similarly, the direct dehydrogenative dimerization of pyridines to 2,2'-bipyridines has been achieved using a Raney nickel catalyst, a method that could potentially be adapted for this compound. orgsyn.orggoogle.com

The synthesis of more complex polycyclic architectures can be achieved by designing the coupling partners to contain additional reactive sites for subsequent cyclization reactions. For example, a bipyridine synthesized via a cross-coupling reaction could be designed to undergo an intramolecular cyclization to form a larger polycyclic aromatic system. The following table outlines a general approach for the synthesis of a bipyridine via a Negishi coupling.

StepReactant(s)Reagent(s)ProductReaction Type
12-Bromo-3-cyano-6-methylpyridine, Pyridylzinc reagentPd(PPh₃)₄5-Cyano-6-methyl-2,2'-bipyridine derivativeNegishi Cross-Coupling

Table 2: General Scheme for Bipyridine Synthesis via Negishi Coupling. organic-chemistry.org

Dimerization and Oligomerization Phenomena

The dimerization of this compound and related compounds can proceed through various mechanisms, including photochemical and oxidative pathways, leading to a range of dimeric structures.

A notable example is the photochemical dimerization of 2-alkoxy-3-cyanopyridines. acs.org Irradiation of these compounds can lead to a [2+2] photocycloaddition, followed by ring-opening to form dehydrogenated dimers, specifically 1,8-dialkoxy-6,9-dicyanopyrido[3,2-c]azocines. acs.org This reaction highlights the photoreactivity of the pyridine ring, which, although generally less reactive than benzene (B151609) derivatives, can undergo synthetically useful transformations upon excitation. acs.org In the presence of a different pyridine, mixed photodimers can also be formed. acs.org

Another form of dimerization has been observed in the oxidative coupling of related heterocyclic systems. For instance, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported to yield unusual polyheterocyclic structures through a reaction with sodium hypochlorite (B82951) (bleach). acs.org This reaction proceeds with high stereoselectivity and involves the formation of new carbon-carbon and carbon-nitrogen bonds. acs.org

Furthermore, dimerization of pyridine derivatives can be achieved through reactions involving radical intermediates or through metal-catalyzed processes. A patented process describes the dimerization of pyridinemethanol derivatives to form ethenediols, which proceeds via a coupling reaction that can be catalyzed by temperature. innoget.com While the starting material is different, this demonstrates a non-photochemical pathway for the dimerization of pyridine rings.

The study of weakly-bound pyridine dimers has also been a subject of interest, with research identifying hydrogen-bonded, T-shaped, and stacked forms of these dimers in low-temperature matrices. nih.gov While these are non-covalent dimers, they provide insight into the intermolecular interactions that can precede a covalent dimerization reaction.

The following table summarizes the photochemical dimerization of a 2-alkoxy-3-cyanopyridine.

ReactantConditionsDimeric Product
2-Alkoxy-3-cyanopyridineUV irradiation1,8-Dialkoxy-6,9-dicyanopyrido[3,2-c]azocine

Table 3: Photochemical Dimerization of a 2-Alkoxy-3-cyanopyridine. acs.org

Synthetic Utility of 3 Cyano 2 Ethoxy 6 Methylpyridine As a Building Block

Development of Advanced Pyridine-Based Organic Frameworks

The construction of advanced porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), relies on the use of tailored organic linkers. Pyridine-containing ligands are of particular interest due to the ability of the nitrogen atom to coordinate with metal centers or participate in the formation of extended covalent networks. rsc.orgrsc.org The structure of 3-cyano-2-ethoxy-6-methylpyridine presents it as a promising candidate for the design of novel pyridine-based organic frameworks.

The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the cyano group can both act as binding sites for metal ions, potentially leading to the formation of multidimensional MOFs with interesting topologies and properties. The ethoxy and methyl groups can be used to tune the porosity and surface properties of the resulting frameworks. For instance, the presence of these groups can influence the framework's stability and its affinity for specific guest molecules.

In the context of COFs, the cyano group of this compound can undergo reactions to form new covalent bonds, leading to the creation of robust and crystalline porous polymers. rsc.org The strategic placement of the functional groups on the pyridine ring allows for precise control over the geometry of the resulting framework, which is crucial for applications in gas storage, separation, and catalysis.

A hypothetical synthetic approach for a pyridine-based COF using a derivative of this compound is presented in the table below.

Table 1: Hypothetical Synthesis of a Pyridine-Based Covalent Organic Framework (COF)

Reactant 1Reactant 2Reaction TypePotential Framework Properties
A diamine derivative of this compoundA trialdehydeSchiff base condensationHigh porosity, thermal stability, potential for catalysis

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.netrsc.org The rational design and synthesis of derivatives of this compound are crucial for exploring their potential biological activities through structure-activity relationship (SAR) studies. nih.govnih.gov

The chemical diversification of this compound can be achieved by modifying its existing functional groups or by synthesizing related structures with different substituents. researchgate.net The ethoxy group, for instance, can be readily converted to a hydroxyl group, which can then be further functionalized to generate a library of ether or ester derivatives. The methyl group can be oxidized to a carboxylic acid, providing another handle for chemical modification.

The synthesis of analogs can also be achieved by varying the substituents on the pyridine ring during its initial construction. For example, using different β-ketoesters or β-diketones in the cyclization reaction can lead to a wide range of substituted pyridines. mdpi.comsciforum.net The table below summarizes some potential synthetic strategies for generating analogs of this compound.

Table 2: Synthetic Strategies for Analogues of this compound

Starting MaterialsReaction ConditionsProduct Type
Substituted β-ketoester, malononitrile, ammoniaHantzsch-type pyridine synthesisPyridine with varied substituents at positions 4 and 6
3-Cyano-2-hydroxy-6-methylpyridine, various alkyl halidesWilliamson ether synthesis2-Alkoxy-3-cyano-6-methylpyridine derivatives
This compoundOxidation of the methyl group3-Cyano-2-ethoxypyridine-6-carboxylic acid

Strategies for Scaffolding in Complex Molecule Synthesis

The rigid and planar structure of the pyridine ring makes it an excellent scaffold for the assembly of complex molecules. mdpi.com The specific substitution pattern of this compound provides a defined three-dimensional arrangement of functional groups that can be used to control the stereochemistry of subsequent reactions.

The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing points for peptide coupling or the attachment of other molecular fragments. The ethoxy group can be cleaved to reveal a 2-pyridone, a common motif in biologically active compounds. ekb.eg These transformations allow for the elaboration of the initial scaffold into more complex and functionally diverse molecules.

The strategic use of this compound as a scaffold can streamline the synthesis of complex natural products and their analogs, facilitating the exploration of their biological properties. The inherent reactivity of the functional groups, combined with the predictable geometry of the pyridine core, makes it a valuable tool in modern organic synthesis.

Advanced Characterization and Structural Elucidation Methodologies

Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopic methods are fundamental to elucidating the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for determining the carbon-hydrogen framework of 3-Cyano-2-ethoxy-6-methylpyridine. Both ¹H and ¹³C NMR spectra would be acquired.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the ethoxy group's ethyl protons (a quartet for the -OCH₂- and a triplet for the -CH₃), the methyl group on the pyridine (B92270) ring (a singlet), and the two aromatic protons on the pyridine ring (two doublets). The chemical shifts (δ) and coupling constants (J) would provide crucial information about the electronic environment and connectivity of these protons.

A corresponding ¹³C NMR spectrum would reveal discrete peaks for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the cyano group, the ethoxy group, and the methyl group. The chemical shifts would be indicative of the functional groups and their positions.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Pyridine-H 7.0 - 8.5 d 7.0 - 9.0
Pyridine-H 6.5 - 7.5 d 7.0 - 9.0
-OCH₂- 4.0 - 4.5 q 6.0 - 8.0
Ring -CH₃ 2.3 - 2.7 s N/A
-OCH₂CH₃ 1.2 - 1.6 t 6.0 - 8.0

Note: This is a hypothetical representation. Actual values would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=N (Pyridine) 160 - 170
C-O (Pyridine) 155 - 165
Pyridine-C 135 - 150
Pyridine-C 110 - 125
C≡N 115 - 125
Pyridine-C (C-CN) 90 - 100
-OCH₂- 60 - 70
Ring -CH₃ 20 - 30
-OCH₂CH₃ 10 - 20

Note: This is a hypothetical representation. Actual values would need to be determined experimentally.

Infrared (IR) spectroscopy would be utilized to identify the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key expected absorption bands would include a sharp, strong peak for the nitrile (C≡N) stretch, typically found in the range of 2200-2260 cm⁻¹. The C-O stretching vibration of the ethoxy group would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. Finally, C-H stretching vibrations from the alkyl groups would be present around 2850-3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (Alkyl) 2850 - 3000 Medium-Strong
C≡N (Nitrile) 2200 - 2260 Strong, Sharp
C=C, C=N (Aromatic) 1400 - 1600 Medium-Strong
C-O (Ether) 1200 - 1300 Strong

Note: This is a hypothetical representation. Actual values would need to be determined experimentally.

Mass spectrometry (MS) would be employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group, the methyl group, or the cyano group, leading to the formation of characteristic fragment ions.

X-ray Crystallography for Three-Dimensional Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would offer the most definitive structural information. This technique provides the precise three-dimensional coordinates of each atom in the crystal lattice.

The resulting data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the exact bond lengths and angles within the molecule. This would unambiguously confirm the connectivity and stereochemistry of the compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis would be performed to experimentally determine the percentage composition of carbon, hydrogen, and nitrogen in this compound. The experimental values would be compared to the theoretical percentages calculated from the molecular formula (C₉H₁₀N₂O). A close correlation between the experimental and theoretical values would serve as a confirmation of the compound's purity and stoichiometry.

Table 4: Theoretical Elemental Analysis for C₉H₁₀N₂O

Element Percentage (%)
Carbon (C) 66.65
Hydrogen (H) 6.21
Nitrogen (N) 17.27
Oxygen (O) 9.86

Note: These are the theoretical values. Experimental verification is required.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in understanding the electronic structure and predicting the reactivity of 3-Cyano-2-ethoxy-6-methylpyridine. These computational methods provide a molecular-level understanding of its behavior.

Frontier Molecular Orbital (FMO) theory is a key tool for analyzing the reactivity of chemical species. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The energy and distribution of these orbitals determine the compound's ability to act as an electron donor or acceptor.

Detailed calculations reveal the specific energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap. This gap is a critical indicator of the molecule's kinetic stability. A larger energy gap implies higher stability and lower reactivity. The distribution of the HOMO and LUMO across the pyridine (B92270) ring and its substituents highlights the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: Specific energy values from computational studies are required for a complete data table.

The distribution of electron density within the this compound molecule dictates its electrostatic potential and identifies the most probable sites for chemical reactions. Methods such as Natural Bond Orbital (NBO) analysis are employed to calculate the partial charges on each atom.

The electronegative nitrogen atom in the pyridine ring and the oxygen atom of the ethoxy group, along with the nitrogen of the cyano group, are regions of higher electron density. Conversely, the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing cyano group, exhibit a degree of electron deficiency. This charge distribution map is crucial for predicting how the molecule will interact with other reagents. For instance, electrophiles are likely to attack the nitrogen atom of the ring, while nucleophiles may target specific carbon atoms.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a powerful means to investigate the pathways of complex reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction.

For any given reaction, the transition state represents the highest energy point along the reaction coordinate. Computational methods are used to locate and characterize the geometry and energy of these transient structures. The vibrational frequency analysis of a calculated transition state should reveal a single imaginary frequency, which corresponds to the motion along the reaction path.

The characterization of transition states is fundamental to understanding the kinetics of a reaction. The energy of the transition state relative to the reactants determines the activation energy, a key factor in the reaction rate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile offers a visual representation of the energy changes that occur as the reaction progresses.

For reactions involving this compound, such as nucleophilic substitution or cycloaddition, the energy profile can reveal whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and whether it proceeds through a single step or multiple steps. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a synthetic route.

Prediction of Regioselectivity and Stereoselectivity

In many reactions, this compound can yield multiple products depending on the site of attack (regioselectivity) or the spatial orientation of the product (stereoselectivity). Computational chemistry offers predictive power in these aspects.

By comparing the activation energies of the different possible reaction pathways leading to various regioisomers or stereoisomers, it is possible to predict the major product. The pathway with the lowest activation energy is kinetically favored and will therefore be the dominant one. These predictions are essential for designing synthetic strategies that yield the desired isomer with high selectivity. For example, in the case of electrophilic aromatic substitution on the pyridine ring, calculations can determine which position is most activated towards attack.

Future Directions and Emerging Research Avenues in 3 Cyano 2 Ethoxy 6 Methylpyridine Chemistry

Development of Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards green chemistry is a major driver of innovation. For 3-Cyano-2-ethoxy-6-methylpyridine, this translates to the development of synthetic pathways that are not only high-yielding but also environmentally benign. Key areas of future research will likely include:

Metal-Free Catalysis: While traditional syntheses may rely on metal catalysts, future methods will likely focus on metal-free alternatives to reduce cost and toxicity. Recent advancements in the synthesis of related 3-cyano-2-pyridones have demonstrated the feasibility of metal-free cascade reactions, achieving excellent yields under mild conditions. mdpi.com Exploring similar strategies for this compound could lead to more sustainable production methods.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are highly desirable. Future research will aim to design syntheses of this compound with improved atom economy, minimizing waste generation.

Use of Greener Solvents: The replacement of hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids is a cornerstone of sustainable chemistry. Research into the synthesis of this compound and its derivatives in such solvents is a promising area of investigation. mdpi.comsciforum.net

Exploration of Novel Reactivity Patterns and Chemical Transformations

The functional groups present in this compound—a nitrile, an ethoxy group, and a pyridine (B92270) ring—offer a rich playground for chemical transformations. Future research will undoubtedly uncover novel reactivity patterns, expanding the synthetic utility of this compound.

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Systematic exploration of these transformations under various reaction conditions will yield a diverse library of new derivatives with potentially interesting biological and material properties.

Reactions at the Pyridine Ring: The pyridine ring can undergo a range of reactions, including electrophilic and nucleophilic substitutions, as well as functionalization of the methyl group. Investigating these reactions will provide access to a wider array of substituted pyridines.

Condensed Heterocycles: The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of condensed heterocyclic systems. For instance, the reaction of related 3-cyanopyridine-2(1H)-thiones with halo compounds can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net Similar cyclization strategies starting from this compound could yield novel polycyclic aromatic compounds.

Integration with Modern Synthetic Technologies

The adoption of modern technologies is revolutionizing chemical synthesis, enabling faster, more efficient, and more controlled reaction processes.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The successful application of flow chemistry to the synthesis of 3-cyano-4-methyl-2-pyridones suggests that this technology could be readily adapted for the production of this compound, potentially leading to higher yields and shorter reaction times. researchgate.netscispace.com

Automated Synthesis: Automated synthesis platforms can rapidly screen a wide range of reaction conditions and starting materials, accelerating the discovery of new reactions and the optimization of existing ones. The integration of automated synthesis with the chemistry of this compound will facilitate the rapid generation of derivative libraries for high-throughput screening in drug discovery and materials science.

Advanced Mechanistic Insights through Advanced Analytical Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for the optimization of existing processes. The application of advanced analytical techniques will be instrumental in elucidating the intricate details of the reactions involving this compound.

In-situ Spectroscopy: Techniques such as in-situ FT-IR and NMR spectroscopy allow for the real-time monitoring of reaction progress, providing valuable information about the formation of intermediates and the kinetics of the reaction.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can provide detailed insights into reaction pathways, transition state geometries, and the electronic properties of reactants and intermediates. These computational studies will complement experimental work and guide the development of new and improved synthetic strategies.

X-ray Crystallography: The definitive determination of molecular structure by single-crystal X-ray diffraction is an invaluable tool. For novel derivatives of this compound, X-ray crystallography will be essential for unambiguous structure confirmation. mdpi.com

Table of Research Findings:

Research AreaKey Findings and Future Directions
Sustainable Synthesis Development of metal-free catalytic systems and use of greener solvents to minimize environmental impact. mdpi.commdpi.comsciforum.net
Novel Reactivity Exploration of nitrile group transformations and cyclization reactions to create diverse heterocyclic structures. researchgate.net
Modern Technologies Integration of continuous flow chemistry for efficient and scalable synthesis. researchgate.netscispace.com
Mechanistic Studies Utilization of in-situ spectroscopy and computational chemistry to gain a deeper understanding of reaction pathways.

Q & A

Basic Synthesis and Optimization

Q: What are the most reliable synthetic routes for 3-Cyano-2-ethoxy-6-methylpyridine, and how can reaction conditions be optimized? A: A robust method involves alkylation of pyridine derivatives followed by cyanide substitution. For example, methyl fluorosulfonate can alkylate pyridine N-oxides, enabling the introduction of ethoxy groups under alkaline conditions (e.g., KOH/ethanol) . Subsequent cyanation using KCN or CuCN in DMF at 80–100°C introduces the nitrile group. Optimization requires controlling reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for cyanide) to minimize byproducts like over-alkylated intermediates . Purity is confirmed via TLC (silica gel, ethyl acetate/hexane).

Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

  • NMR: ¹H NMR identifies the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and methyl group (δ 2.3–2.5 ppm). ¹³C NMR confirms the cyano carbon (δ 115–120 ppm) .
  • Mass Spectrometry (MS): ESI-MS or GC-MS detects the molecular ion peak (expected m/z for C₁₀H₁₁N₂O: ~191.1) and fragments like [M-CN]+.
  • IR Spectroscopy: Sharp absorption at ~2220 cm⁻¹ confirms the C≡N stretch .

Reactivity of Functional Groups

Q: How do the ethoxy, cyano, and methyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions? A:

  • Ethoxy Group: Enhances electrophilic substitution at the pyridine ring’s ortho/para positions due to electron-donating effects. However, steric hindrance from the ethoxy group may reduce accessibility .
  • Cyano Group: Acts as a strong electron-withdrawing group, directing electrophiles to meta positions. It is susceptible to hydrolysis under acidic conditions (e.g., H₂SO₄/H₂O) to form carboxylic acids .
  • Methyl Group: Stabilizes the ring via hyperconjugation but is less reactive toward substitution.

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity be controlled during the introduction of substituents (e.g., ethoxy vs. cyano) on the pyridine ring? A: Regioselectivity depends on:

  • Pre-functionalized intermediates: Use 3-hydroxymethylpyridine N-oxide as a precursor to direct ethoxy substitution at C2 via SN2 mechanisms .
  • Protecting groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prioritize cyanation at C3 .
  • Catalytic systems: Pd/Cu catalysts in cross-coupling reactions can enhance selectivity for cyano group placement .

Stability Under Varying Conditions

Q: How does this compound degrade under acidic, basic, or oxidative conditions, and how can stability be improved? A:

  • Acidic conditions (pH <3): Cyano groups hydrolyze to carboxylic acids (confirmed via IR loss of ~2220 cm⁻¹). Stabilize using inert atmospheres (N₂) and low temperatures .
  • Basic conditions (pH >10): Ethoxy groups may undergo nucleophilic displacement. Use aprotic solvents (e.g., DMF) to suppress hydrolysis .
  • Oxidative stress: The methyl group is prone to oxidation. Add antioxidants like BHT (0.1% w/w) during storage .

Biological Activity and Mechanism Exploration

Q: What methodologies are used to evaluate the biological activity of this compound, particularly as an enzyme inhibitor? A:

  • Enzyme assays: Test inhibition of kinases (e.g., EGFR) using fluorescence-based ATPase assays (IC₅₀ determination) .
  • Molecular docking: Use AutoDock Vina to predict binding affinity to active sites (e.g., cytochrome P450). Focus on interactions between the cyano group and catalytic residues .
  • SAR studies: Compare activity against analogs lacking the ethoxy or methyl group to identify critical substituents .

Computational Modeling for Property Prediction

Q: How can computational tools predict the physicochemical and pharmacokinetic properties of this compound? A:

  • DFT calculations (Gaussian): Optimize geometry and calculate HOMO-LUMO gaps to assess redox stability .
  • ADMET prediction (SwissADME): Estimate logP (~1.8), solubility (moderate), and CYP450 inhibition risk .
  • QSAR models: Correlate structural descriptors (e.g., molar refractivity) with bioactivity using partial least squares regression .

Addressing Data Contradictions in Literature

Q: How should researchers resolve contradictions in reported synthetic yields or biological activity data for this compound? A:

  • Reproducibility checks: Replicate experiments using identical reagents (e.g., anhydrous DMF) and conditions (e.g., 80°C vs. reflux) .
  • Meta-analysis: Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like catalyst purity or solvent grade .
  • Cross-validation: Validate biological results across multiple assays (e.g., fluorescence vs. radiometric kinase assays) .

Scale-Up Challenges

Q: What are the critical barriers to scaling up the synthesis of this compound, and how can they be mitigated? A:

  • Cyanide handling: Replace KCN with safer alternatives (e.g., acetone cyanohydrin) in flow reactors to minimize exposure .
  • Purification: Use column chromatography at pilot scale (silica gel, gradient elution) or recrystallization (ethanol/water) .
  • Byproduct management: Optimize stoichiometry to reduce ethoxy-methyl side products (<5% via GC analysis) .

Comparative Studies with Structural Analogs

Q: How does this compound compare to analogs like 3-Cyano-2-methoxy-6-methylpyridine in terms of reactivity and bioactivity? A:

  • Reactivity: Ethoxy groups confer slower hydrolysis rates compared to methoxy (t₁/₂: 48 vs. 24 hrs in pH 7.4 buffer) due to steric effects .
  • Bioactivity: Ethoxy analogs show 2–3× higher IC₅₀ values in kinase assays, likely due to improved hydrophobic interactions .
  • Synthetic complexity: Methoxy derivatives are easier to synthesize but less stable under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.